Sermelin Acetate

Description

Primary Structure Elucidation and Peptide Sequence Analysis

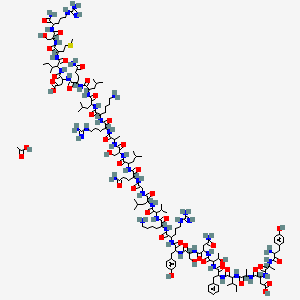

The foundational structure of Sermorelin (B1632077) is its primary sequence of 29 amino acids. This sequence is H-Tyr-Ala-Asp-Ala-Ile-Phe-Thr-Asn-Ser-Tyr-Arg-Lys-Val-Leu-Gly-Gln-Leu-Ser-Ala-Arg-Lys-Leu-Leu-Gln-Asp-Ile-Met-Ser-Arg-NH₂. omizzur.com This specific arrangement of amino acids is derived from the first 29 residues of the endogenous human GHRH. The C-terminal end of the peptide is amidated, a modification known to enhance stability and biological activity. The empirical formula for the free base of Sermorelin is C₁₄₉H₂₄₆N₄₄O₄₂S, with a molecular weight of approximately 3357.9 daltons. rxlist.comnih.gov

Table 1: Amino Acid Sequence of Sermorelin

| Position | Amino Acid (Three-Letter Code) | Amino Acid (One-Letter Code) | Key Properties | Role in Structure/Function |

| 1 | Tyr | Y | Aromatic, Hydrophobic | Enhances receptor binding and peptide stability. |

| 2 | Ala | A | Small, Hydrophobic | Contributes to helical stability. |

| 3 | Asp | D | Acidic, Polar | |

| 4 | Ala | A | Small, Hydrophobic | |

| 5 | Ile | I | Hydrophobic | |

| 6 | Phe | F | Aromatic, Hydrophobic | |

| 7 | Thr | T | Polar, Hydrophilic | |

| 8 | Asn | N | Polar, Hydrophilic | Participates in hydrogen bonding. Deamidation at this site can occur. |

| 9 | Ser | S | Polar, Hydrophilic | |

| 10 | Tyr | Y | Aromatic, Hydrophobic | |

| 11 | Arg | R | Positively Charged | Critical for receptor recognition and solubility. |

| 12 | Lys | K | Positively Charged | |

| 13 | Val | V | Hydrophobic | |

| 14 | Leu | L | Branched, Hydrophobic | Stabilizes α-helix through hydrophobic interactions. |

| 15 | Gly | G | Smallest Amino Acid | |

| 16 | Gln | Q | Polar, Hydrophilic | |

| 17 | Leu | L | Branched, Hydrophobic | |

| 18 | Ser | S | Polar, Hydrophilic | |

| 19 | Ala | A | Small, Hydrophobic | |

| 20 | Arg | R | Positively Charged | |

| 21 | Lys | K | Positively Charged | |

| 22 | Leu | L | Branched, Hydrophobic | |

| 23 | Leu | L | Branched, Hydrophobic | |

| 24 | Gln | Q | Polar, Hydrophilic | |

| 25 | Asp | D | Acidic, Polar | |

| 26 | Ile | I | Hydrophobic | |

| 27 | Met | M | Sulfur-containing | Oxidation of this residue to sulfoxide (B87167) forms is a common impurity. |

| 28 | Ser | S | Polar, Hydrophilic | |

| 29 | Arg | R | Positively Charged |

Conformational Analysis and Higher-Order Structural Considerations

In terms of its secondary structure, Sermorelin predominantly adopts an α-helical conformation, a critical feature for its interaction with the GHRH receptor. This has been confirmed by analytical techniques such as nuclear magnetic resonance (NMR) and circular dichroism (CD) spectroscopy. The peptide exhibits distinct helical domains:

N-Terminal Helix (Residues 2–16): This region forms a stable α-helix.

C-Terminal Helix (Residues 17–29): This section maintains a partial helical structure and possesses amphiphilic properties, which are important for receptor binding. The C-terminal helix has hydrophobic residues on one side and hydrophilic ones on the other, a characteristic that facilitates membrane interaction.

The tertiary structure of Sermorelin is stabilized by a network of hydrogen bonds within the α-helix and hydrophobic packing. Key hydrophobic residues like Leucine and Valine contribute to a stable core that offers some resistance to enzymatic degradation.

Chemical Synthesis Methodologies for Peptide Analogs

The synthesis of Sermorelin Acetate (B1210297) is primarily achieved through chemical peptide synthesis, with Solid-Phase Peptide Synthesis (SPPS) being the most common method.

SPPS involves the stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble resin support. bachem.com The most widely used approach for Sermorelin synthesis is the Fmoc (9-fluorenylmethyloxycarbonyl) based strategy.

The general cycle of SPPS includes:

Deprotection: The Fmoc protecting group on the N-terminal amino acid of the resin-bound peptide is removed, typically using a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF).

Washing: The resin is thoroughly washed to remove excess deprotection reagent and byproducts. bachem.com

Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly deprotected N-terminus of the peptide chain.

Washing: The resin is washed again to remove unreacted reagents. bachem.com

This cycle is repeated until the entire 29-amino acid sequence is assembled. Finally, the peptide is cleaved from the resin support, and all side-chain protecting groups are removed. bachem.com

Common challenges during the SPPS of Sermorelin include the potential for deamidation of asparagine residues and oxidation of the methionine residue. Incomplete coupling reactions can also lead to the formation of truncated peptide sequences.

While less common for long peptides like Sermorelin, solution-phase peptide synthesis (LPPS) offers an alternative. bachem.com In this method, peptide chains are built up in a homogenous solution. ekb.eg LPPS can allow for the purification of intermediate peptide fragments, which can then be combined to form the final, full-length peptide. bachem.com This can sometimes lead to a purer final product compared to SPPS, where purification only occurs at the very end. bachem.com However, LPPS is generally a more time-consuming and complex process, often requiring significant process development for each specific peptide. bachem.com

After cleavage from the synthesis resin, the crude Sermorelin peptide is typically obtained as a trifluoroacetate (B77799) (TFA) salt, as TFA is commonly used in the cleavage process. nih.gov However, for pharmaceutical applications, the acetate salt is preferred. nih.gov The conversion to the acetate salt, a process known as salt switching or re-salting, can be achieved through techniques like ion-exchange chromatography or reversed-phase high-performance liquid chromatography (RP-HPLC) using an acetate-containing mobile phase. nih.govgoogle.com

Purification of the final Sermorelin Acetate product is crucial to remove impurities such as truncated sequences, deletion sequences, and chemically modified byproducts. RP-HPLC is the standard method for purifying peptides like Sermorelin to a high degree of purity (often >98%). omizzur.com

Table 2: Common Impurities in Sermorelin Synthesis

| Impurity Type | Description |

| Deamidation Products | Asparagine residues, particularly at positions 5 and 8, can undergo deamidation. |

| Oxidation Byproducts | The methionine residue at position 27 is susceptible to oxidation, forming sulfoxide derivatives. |

| Truncated Sequences | Incomplete coupling reactions can result in peptides that are missing one or more amino acids, such as the 1-28 and 1-27 fragments. |

| Racemized Byproducts | Epimerization can occur during the coupling reactions, leading to the incorporation of D-amino acids instead of the natural L-amino acids. |

Design Principles for Structural Modifications and Peptide Derivatives

The design of structural modifications to Sermorelin and other peptides is a key area of research aimed at improving their therapeutic properties. The primary goals of these modifications are often to enhance stability, increase potency, and extend the half-life in the body.

Common strategies for designing peptide derivatives include:

Amino Acid Substitution: Replacing specific amino acids in the sequence can lead to improved characteristics. For example, substituting a natural amino acid with an unnatural one can increase resistance to enzymatic degradation. rsc.org

N- and C-Terminus Modifications: Modifying the ends of the peptide chain, such as the amidation of the C-terminus in Sermorelin, can protect against exopeptidases. rsc.org

Pegylation: The attachment of polyethylene (B3416737) glycol (PEG) chains is a widely used technique to increase the size and solubility of a peptide, thereby extending its circulation time and reducing immunogenicity. google.com

Cyclization: Creating a cyclic structure within the peptide can enhance its conformational stability and resistance to degradation. rsc.org

These design principles are guided by a thorough understanding of the structure-activity relationship of the parent peptide, aiming to optimize its therapeutic potential. rsc.org

Properties

IUPAC Name |

acetic acid;4-[[1-[[1-[[1-[[1-[[4-amino-1-[[1-[[1-[[1-[[6-amino-1-[[1-[[1-[[2-[[5-amino-1-[[1-[[1-[[1-[[1-[[6-amino-1-[[1-[[1-[[5-amino-1-[[1-[[1-[[1-[[1-[(1-amino-5-carbamimidamido-1-oxopentan-2-yl)amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoylamino]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C149H246N44O42S.C2H4O2/c1-20-77(13)116(191-122(211)81(17)168-132(221)104(66-113(204)205)178-121(210)79(15)167-123(212)88(152)62-84-39-43-86(198)44-40-84)145(234)185-102(63-83-32-23-22-24-33-83)138(227)193-118(82(18)197)146(235)186-103(65-111(155)202)137(226)189-108(71-196)142(231)182-101(64-85-41-45-87(199)46-42-85)136(225)175-93(38-31-56-165-149(161)162)126(215)174-91(35-26-28-53-151)131(220)190-115(76(11)12)143(232)184-97(58-72(3)4)124(213)166-68-112(203)170-94(47-49-109(153)200)128(217)180-100(61-75(9)10)135(224)188-106(69-194)140(229)169-80(16)120(209)172-92(37-30-55-164-148(159)160)125(214)173-90(34-25-27-52-150)127(216)179-99(60-74(7)8)134(223)181-98(59-73(5)6)133(222)176-95(48-50-110(154)201)129(218)183-105(67-114(206)207)139(228)192-117(78(14)21-2)144(233)177-96(51-57-236-19)130(219)187-107(70-195)141(230)171-89(119(156)208)36-29-54-163-147(157)158;1-2(3)4/h22-24,32-33,39-46,72-82,88-108,115-118,194-199H,20-21,25-31,34-38,47-71,150-152H2,1-19H3,(H2,153,200)(H2,154,201)(H2,155,202)(H2,156,208)(H,166,213)(H,167,212)(H,168,221)(H,169,229)(H,170,203)(H,171,230)(H,172,209)(H,173,214)(H,174,215)(H,175,225)(H,176,222)(H,177,233)(H,178,210)(H,179,216)(H,180,217)(H,181,223)(H,182,231)(H,183,218)(H,184,232)(H,185,234)(H,186,235)(H,187,219)(H,188,224)(H,189,226)(H,190,220)(H,191,211)(H,192,228)(H,193,227)(H,204,205)(H,206,207)(H4,157,158,163)(H4,159,160,164)(H4,161,162,165);1H3,(H,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVLCEKWPOSAKSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCSC)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC3=CC=C(C=C3)O)N.CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C151H250N44O44S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3417.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis and Characterization of Sermorelin Acetate

Solid-Phase Peptide Synthesis (SPPS)

The primary method for producing Sermorelin is solid-phase peptide synthesis (SPPS). patsnap.com This technique involves sequentially adding amino acids to a growing peptide chain that is attached to a solid resin support. One common approach utilizes Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The synthesis begins by attaching the first protected amino acid to the resin, followed by cycles of deprotection (removing the Fmoc group) and coupling of the next amino acid until the full 29-amino acid sequence is assembled. After the synthesis is complete, the peptide is cleaved from the resin and deprotected.

Purification and Analytical Characterization

Crude Sermorelin synthesized via SPPS requires purification to remove impurities such as deletion sequences and racemized byproducts. The most common method for purification is preparative reverse-phase high-performance liquid chromatography (RP-HPLC). google.com

To ensure the quality of the final product, several analytical techniques are employed:

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the peptide. google.com A C18 column with a gradient elution of acetonitrile (B52724) and water containing trifluoroacetic acid (TFA) is often used. google.com

Mass Spectrometry (MS): Confirms the molecular weight of the synthesized peptide. Electrospray ionization mass spectrometry (ESI-MS) is a common technique for this purpose.

Amino Acid Analysis: Verifies the amino acid composition of the peptide.

Molecular Mechanisms of Action and Ligand Receptor Dynamics

Growth Hormone-Releasing Hormone Receptor (GHRH-R) Binding Affinity and Selectivity

Sermorelin (B1632077) acetate (B1210297) is the acetate salt of a synthetic 29-amino acid peptide that corresponds to the N-terminal segment of the naturally occurring human GHRH. nih.govosdd.net It is considered the shortest fully functional fragment of GHRH. wikipedia.orgebi.ac.uk The primary molecular target of sermorelin is the Growth Hormone-Releasing Hormone Receptor (GHRH-R). nih.govosdd.netebi.ac.uk This receptor is a member of the G protein-coupled receptor (GPCR) family, specifically the secretin receptor family. otago.ac.nzgenome.jp

Sermorelin binds selectively to GHRH-R located on the somatotroph cells of the anterior pituitary gland. muscleandbrawn.comwellsrx.com This binding mimics the action of endogenous GHRH, initiating a cascade of events that leads to the synthesis and release of growth hormone (GH). guidetopharmacology.orgnih.govmuscleandbrawn.com The specificity of this interaction is crucial for its physiological effects, as it primarily stimulates the GH axis without significantly impacting other endocrine pathways at therapeutic concentrations. corepeptides.com

Receptor Activation and Conformational Dynamics upon Ligand Binding

The binding of sermorelin to the GHRH-R is thought to induce a conformational change in the receptor's structure. otago.ac.nzcorepeptides.com This structural alteration is a critical step in the activation of the receptor and the subsequent transduction of the extracellular signal to the intracellular environment. otago.ac.nz GPCRs, including the GHRH-R, are dynamic proteins that exist in a range of conformational states. otago.ac.nz Ligand binding stabilizes a specific active conformation, which facilitates the coupling and activation of intracellular signaling proteins. otago.ac.nz The N-terminal region of sermorelin is believed to insert into the transmembrane domain of the GHRH-R, forming key interactions that trigger this activation.

Intracellular Signal Transduction Pathways Activated by GHRH-R Agonism

The activation of the GHRH-R by sermorelin initiates a well-defined intracellular signaling cascade. empowerpharmacy.commuscleandbrawn.com This process is primarily mediated by the Gs alpha subunit of the associated G protein. nih.gov

Adenylyl Cyclase-cAMP Signaling Cascade

Upon sermorelin binding and subsequent GHRH-R activation, the Gs alpha subunit is stimulated, which in turn activates the enzyme adenylyl cyclase. empowerpharmacy.comcorepeptides.comnih.gov Adenylyl cyclase then catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). corepeptides.comnih.govyoutube.com This leads to an increase in intracellular cAMP levels, which acts as a crucial second messenger in this signaling pathway. muscleandbrawn.comcorepeptides.comnih.gov

Protein Kinase A (PKA) Mediated Phosphorylation Events

The elevated intracellular cAMP concentration leads to the activation of protein kinase A (PKA). corepeptides.comnih.gov PKA is a key enzyme that, once activated, phosphorylates various downstream target proteins within the somatotroph cells. corepeptides.comnih.govnih.gov This phosphorylation cascade ultimately results in the transcription of the GH gene and the synthesis and pulsatile release of stored growth hormone. wikipedia.orgcorepeptides.com

Cross-Talk with Other Intracellular Signaling Networks

While the adenylyl cyclase-cAMP-PKA pathway is the primary signaling cascade activated by GHRH-R agonism, there is evidence of cross-talk with other intracellular signaling networks. For instance, the GHRH-R can also activate the mitogen-activated protein kinase (MAPK) pathway. empowerpharmacy.comnih.gov This suggests a more complex regulatory network than initially understood, allowing for the fine-tuning of cellular responses. Additionally, the effects of sermorelin are regulated by the inhibitory hormone somatostatin, which provides a negative feedback loop to control GH secretion. wikipedia.orgnih.gov

Kinetic Aspects of Ligand-Receptor Interaction and Dissociation

Interactive Data Table: Key Molecular Interactions of Sermorelin Acetate

| Feature | Description |

| Primary Target | Growth Hormone-Releasing Hormone Receptor (GHRH-R) nih.govosdd.netebi.ac.uk |

| Receptor Family | G protein-coupled receptor (GPCR), Secretin Family otago.ac.nzgenome.jp |

| Binding Site | Somatotroph cells of the anterior pituitary gland muscleandbrawn.comwellsrx.com |

| Primary Signaling Pathway | Adenylyl Cyclase-cAMP-PKA empowerpharmacy.comcorepeptides.comnih.gov |

| Second Messenger | Cyclic Adenosine Monophosphate (cAMP) muscleandbrawn.comcorepeptides.comnih.gov |

| Key Downstream Enzyme | Protein Kinase A (PKA) corepeptides.comnih.gov |

| Secondary Signaling Pathway | Mitogen-Activated Protein Kinase (MAPK) empowerpharmacy.comnih.gov |

| Biological Half-life | Approximately 11-12 minutes nih.govosdd.net |

Advanced Analytical and Biophysical Characterization

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for the detailed structural analysis of Sermorelin (B1632077) acetate (B1210297), providing insights from the primary sequence to its higher-order structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the atomic-level characterization of peptides like Sermorelin. biopharminternational.com While detailed 1D and 2D NMR data for Sermorelin acetate are not extensively published in readily available literature, the principles of its application are well-established for peptides of similar size.

One-dimensional (1D) ¹H NMR spectra offer a fingerprint of the molecule. However, due to the complexity of a 29-amino acid peptide, significant signal overlap is expected in a 1D spectrum. biopharminternational.com Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), are employed to resolve individual spin systems, allowing for the assignment of specific protons to their respective amino acid residues. Nuclear Overhauser Effect Spectroscopy (NOESY) provides information on through-space proton-proton proximities, which is crucial for determining the three-dimensional structure of the peptide in solution. biopharminternational.com

NMR is particularly valuable for confirming the primary structure and identifying post-translational modifications or impurities that might alter the chemical environment of specific nuclei. For instance, NMR can be used to distinguish between L- and D-isomers of amino acids within the peptide chain, a critical aspect of quality control. biopharminternational.com Studies have confirmed that the N-terminal helix of Sermorelin, spanning residues 2-16, forms a stable α-helix, a feature verifiable by NMR.

Mass Spectrometry (MS) and Tandem MS for Sequence Verification and Impurity Profiling

Mass spectrometry (MS) is a cornerstone technique for the analysis of Sermorelin acetate, primarily used to confirm its molecular weight and verify the amino acid sequence. Electrospray ionization (ESI) is a common method used for the analysis of peptides like Sermorelin. The expected molecular weight of Sermorelin is approximately 3357.9 g/mol . nih.govomizzur.com

Tandem mass spectrometry (MS/MS) is employed for sequence verification and impurity profiling. In MS/MS, the intact peptide ion is isolated, fragmented, and the resulting fragment ions are analyzed. This fragmentation pattern provides sequence-specific information, allowing for the confirmation of the amino acid sequence and the identification of any truncations or modifications. researchgate.net For instance, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for detecting Sermorelin and its metabolites in biological samples.

Common impurities that can be identified by MS include:

Oxidation products: The methionine residue at position 27 is susceptible to oxidation.

Deamidation products: Asparagine residues can undergo deamidation.

Truncated sequences: Incomplete synthesis can lead to peptide fragments.

A known metabolite of Sermorelin, GRF(3-29), which results from the cleavage of the N-terminal Tyr-Ala dipeptide, can also be identified and monitored using MS techniques. nih.govnih.gov

| MS Technique | Application for Sermorelin Acetate | Typical Findings |

| ESI-MS | Confirmation of molecular weight. | Confirms the molecular weight of approximately 3357.9 Da. |

| LC-MS/MS | Sequence verification, impurity profiling, and metabolite identification. | Verifies the 29-amino acid sequence and detects impurities such as oxidized and truncated forms. Identifies metabolites like Sermorelin(3-29)-NH₂. nih.govkcl.ac.uk |

Circular Dichroism (CD) Spectroscopy for Secondary Structure Determination

Circular Dichroism (CD) spectroscopy is a biophysical technique used to investigate the secondary structure of peptides and proteins in solution. uconn.edu The CD spectrum of a peptide is sensitive to its conformational state, particularly the presence of α-helices, β-sheets, and random coil structures. uconn.eduphotophysics.com

For Sermorelin, CD spectroscopy is crucial for confirming the presence and stability of its α-helical domains, which are important for its biological activity. The N-terminal portion of Sermorelin is known to adopt an α-helical conformation. CD can be used to assess the integrity of this secondary structure and to study how it is affected by changes in environment, such as pH, temperature, or the presence of excipients. uconn.edunih.gov A typical CD spectrum for an α-helical peptide shows characteristic negative bands around 222 nm and 208 nm, and a positive band around 192 nm.

| Structural Feature | CD Spectral Characteristics | Relevance to Sermorelin |

| α-Helix | Negative bands at ~222 nm and ~208 nm, positive band at ~192 nm. | Confirms the α-helical content, which is critical for receptor binding. |

| β-Sheet | Negative band at ~218 nm, positive band at ~195 nm. | Can detect conformational changes or aggregation. |

| Random Coil | Strong negative band around 195 nm. | Indicates an unfolded or denatured state. |

Vibrational Spectroscopy (FTIR, Raman) for Molecular Fingerprinting

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provide a molecular fingerprint of a compound based on the vibrations of its chemical bonds.

FTIR spectroscopy is particularly sensitive to the secondary structure of peptides. The amide I band (1600-1700 cm⁻¹) in the FTIR spectrum is a composite of the C=O stretching vibrations of the peptide backbone and is sensitive to the secondary structure. Different secondary structures (α-helix, β-sheet, random coil) give rise to characteristic frequencies within the amide I region. This allows for a quantitative estimation of the secondary structure content. In-line FTIR can be used for real-time monitoring during the synthesis process, for example, to track the efficiency of protecting group removal.

Raman spectroscopy , being less sensitive to water interference, can be a complementary technique to FTIR for analyzing aqueous solutions of Sermorelin. It can provide information about the peptide backbone conformation as well as the side chains of specific amino acids like tyrosine and phenylalanine.

While specific FTIR and Raman spectral data for Sermorelin acetate are not widely published, the application of these techniques for peptide characterization is a standard practice in the pharmaceutical industry.

Chromatographic Separation and Purity Analysis

Chromatographic techniques are essential for the purification and purity assessment of Sermorelin acetate.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for determining the purity of Sermorelin acetate and for quantifying impurities. omizzur.com Reversed-phase HPLC (RP-HPLC) is the standard method, typically employing a C18 stationary phase.

A gradient elution system is commonly used, with a mobile phase consisting of an aqueous component (often containing an ion-pairing agent like trifluoroacetic acid, TFA) and an organic modifier (typically acetonitrile). novopro.cngoogle.com The peptide and its impurities are separated based on their hydrophobicity.

Method development involves optimizing various parameters, including the column, mobile phase composition, gradient profile, flow rate, and detection wavelength (typically 214 nm or 220 nm for peptide bonds). novopro.cn Validation of the HPLC method is crucial to ensure its accuracy, precision, linearity, and robustness for its intended purpose.

HPLC is capable of separating Sermorelin from various process-related impurities, such as:

Precursors from incomplete synthesis.

Deletion sequences.

Oxidized and deamidated forms.

Aggregates.

Purity levels of Sermorelin acetate are typically expected to be ≥98%. omizzur.com

| HPLC Parameter | Typical Conditions for Sermorelin Acetate Analysis |

| Column | C18, e.g., 4.6 x 250 mm, 5 µm particle size. novopro.cn |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water. novopro.cn |

| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in acetonitrile (B52724). novopro.cn |

| Elution | Gradient elution. google.com |

| Detection | UV at 214 nm. novopro.cn |

| Purity Specification | Typically ≥98%. omizzur.com |

Capillary Electrophoresis (CE) for Charge Heterogeneity Assessment

Capillary electrophoresis (CE) has emerged as a powerful and high-resolution analytical technique for the characterization of peptides and proteins, including the assessment of charge heterogeneity. google.comacs.orgresearchgate.net This method separates molecules based on their electrophoretic mobility in an electric field, which is influenced by the molecule's charge and hydrodynamic size. mdpi.comresearchgate.netnih.govdiva-portal.org For peptides like sermorelin acetate, charge variants can arise from modifications during synthesis or degradation, such as deamidation or the presence of enantiomeric forms. patsnap.comnih.gov

Capillary Zone Electrophoresis (CZE), a common mode of CE, is particularly well-suited for analyzing the charge heterogeneity of synthetic peptides. researchgate.netresearchgate.net In a notable study, a CZE method was developed to analyze several growth hormone-releasing hormone (GHRH) analogues, including sermorelin. patsnap.com This method successfully separated the enantiomeric forms of these peptides, which differ in the chirality of a single amino acid. patsnap.com To achieve this separation, dimethyl-β-cyclodextrin was employed as a chiral selector in the background electrolyte (BGE). patsnap.com The optimized BGE composition was crucial for resolving these closely related species. patsnap.com The ability to separate such subtle differences highlights the high resolving power of CZE in assessing the purity and charge consistency of sermorelin acetate. nih.gov

Key Parameters in CZE Method for GHRH Analogs: patsnap.com

| Parameter | Condition |

| Chiral Selector | Dimethyl-β-cyclodextrin |

| Background Electrolyte | Optimized for enantiomeric separation |

| Preconcentration | Large volume sample stacking with polarity switching (PS-LVSS) |

| Detection | UV Absorbance |

This level of detailed analysis is critical in ensuring the quality and consistency of synthetic peptides like sermorelin acetate for both research and potential therapeutic applications.

Biophysical Techniques for Ligand-Receptor Binding and Thermodynamics

The biological activity of sermorelin acetate is initiated by its binding to the growth hormone-releasing hormone receptor (GHRH-R), a G protein-coupled receptor (GPCR). nih.govumaryland.edu Understanding the kinetics and thermodynamics of this interaction is fundamental to elucidating its mechanism of action. Several biophysical techniques are instrumental in providing these insights. nih.govnih.gov

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance (SPR) is a label-free optical biosensing technique that enables the real-time monitoring of biomolecular interactions. nih.govfrontiersin.org It provides quantitative information on the association (on-rate, k_a_) and dissociation (off-rate, k_d_) kinetics of a ligand binding to its receptor, from which the equilibrium dissociation constant (K_d_) can be calculated. nih.govpnas.org

In a typical SPR experiment, the receptor (or a functional domain) is immobilized on a sensor chip, and a solution containing the ligand (sermorelin acetate) is flowed over the surface. The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

Representative Kinetic Data for GHRH Analog/Receptor Interaction from SPR Analysis:

| Ligand | Receptor | k_a (M⁻¹s⁻¹) | k_d_ (s⁻¹) | K_d_ (nM) | Reference |

| GHRH X-aptamer TKY.T2.08 | GHRH peptide | Not Reported | Not Reported | 1.21 | plos.org |

| GHRH X-aptamer TKY.T2.09 | GHRH peptide | Not Reported | Not Reported | 4.0 | plos.org |

| GHRH X-aptamer TKY.T1.13 | GHRH peptide | Not Reported | Not Reported | 4.75 | plos.org |

| ALXN2420 | Human GHR | Not Reported | Not Reported | 2.56 | oup.com |

These findings suggest that sermorelin acetate likely binds to its receptor with high affinity, characterized by a fast association rate and a slow dissociation rate, which is typical for potent receptor agonists.

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction. uni-muenchen.deresearchgate.nettainstruments.com In a single ITC experiment, it is possible to determine the binding affinity (K_d_), the stoichiometry of the interaction (n), the enthalpy change (ΔH), and the entropy change (ΔS). nih.govmdpi.com

The experiment involves titrating the ligand (sermorelin acetate) into a solution containing the receptor (GHRH-R) and measuring the heat released or absorbed. The resulting data provides fundamental insights into the forces driving the binding process, such as hydrogen bonding, van der Waals interactions, and hydrophobic effects. nih.gov

Although specific ITC data for the sermorelin acetate-GHRH-R interaction is not widely published, studies on related systems, such as the interaction of recombinant human growth hormone (r-hGH) with nanoparticles, demonstrate the utility of this technique. nih.gov In that study, the thermodynamic parameters revealed that the binding was driven by non-classical hydrophobic effects under certain conditions, while being an endothermic, entropically driven reaction under others. nih.gov This highlights the sensitivity of ITC to changes in experimental conditions and the detailed information it can provide about the nature of molecular interactions.

Representative Thermodynamic Parameters for a Related Hormone-Ligand Interaction by ITC: nih.gov

| Interacting System | pH | ΔH (kcal/mol) | ΔS (cal/mol·K) | K_d (μM) |

| r-hGH with PLGA 50501A NPs | 7.2 | -4.5 | 15.1 | 2.3 |

| r-hGH with PLGA 8515E NPs | 7.2 | -8.2 | 1.3 | 1.8 |

| r-hGH with PLGA 5050 5E NPs | 7.2 | 2.1 | 35.2 | 1.5 |

| r-hGH with PLGA 50501A NPs | 5.3 | 3.2 | 40.1 | 0.9 |

| r-hGH with PLGA 50501A NPs | 4.0 | 5.8 | 48.7 | 0.4 |

Data adapted from a study on recombinant human growth hormone (r-hGH) and poly(lactic-co-glycolic) acid (PLGA) nanoparticles.

The thermodynamic signature of the sermorelin acetate-GHRH-R interaction would be invaluable for understanding the molecular recognition process and for the rational design of new GHRH analogs.

Fluorescence-Based Assays for Receptor Interaction Studies

Fluorescence-based assays offer sensitive and versatile platforms for studying ligand-receptor interactions. celtarys.com Techniques such as Fluorescence Polarization (FP) and Förster Resonance Energy Transfer (FRET) are particularly useful for characterizing the binding of ligands to GPCRs like the GHRH receptor. researchgate.netacs.orgnih.govnih.gov

A Fluorescence Polarization (FP) assay measures the change in the polarization of fluorescent light emitted by a labeled ligand (a fluorescent analog of sermorelin acetate). thermofisher.com When the small, fluorescently labeled ligand is unbound, it tumbles rapidly in solution, resulting in low polarization. Upon binding to the much larger receptor, its tumbling is slowed, leading to an increase in polarization. This change in polarization can be used to determine the binding affinity of unlabeled ligands, such as sermorelin acetate, in a competitive binding format. A patent has described the use of an FP assay to assess the binding of peptidomimetic macrocycles to the GHRH receptor, demonstrating the applicability of this technique to the sermorelin system. google.com

FRET-based assays rely on the energy transfer between two fluorophores, a donor and an acceptor, when they are in close proximity. researchgate.netnih.gov In the context of receptor binding, one fluorophore can be attached to the receptor and the other to the ligand. Binding brings the two fluorophores close enough for FRET to occur, providing a direct measure of the interaction. acs.org These homogeneous assay formats are well-suited for high-throughput screening of compounds that interact with the GHRH receptor. researchgate.net

In Vitro and Ex Vivo Research Models for Mechanistic Studies

Application of Primary Cell Cultures for Receptor-Mediated Cellular Responses

Primary cell cultures, particularly those derived from the anterior pituitary gland, offer a more physiologically relevant model to study the effects of Sermorelin (B1632077) acetate (B1210297). These cultures contain various pituitary cell types, including the target somatotrophs, in a more natural environment.

Researchers can isolate and culture anterior pituitary cells from various species, including rats and baboons, to investigate the direct effects of Sermorelin acetate on GH release. karger.comoup.comnih.gov In these cultures, Sermorelin acetate (or GHRH) has been shown to stimulate GH secretion in a concentration-dependent manner. karger.comoup.com For example, studies on cultured rat anterior pituitary cells demonstrated that GHRH stimulates GH secretion, and this effect can be modulated by other factors. karger.com Similarly, in primary baboon pituitary cell cultures, both GHRH and ghrelin stimulated GH release in a dose-dependent fashion. oup.com

These primary cell culture systems are also used to quantify the amount of GH secreted in response to Sermorelin acetate using techniques like enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay. Furthermore, these models allow for the investigation of downstream signaling pathways. For instance, the activation of the GHRH receptor by Sermorelin acetate leads to the activation of adenylate cyclase and an increase in cyclic AMP levels, which in turn stimulates the release of stored GH.

| Cell Culture Model | Species | Key Findings | Reference |

| Primary Pituitary Cell Culture | Rat | GHRH stimulated GH secretion in a concentration-dependent manner. | karger.com |

| Primary Pituitary Cell Culture | Baboon | Both GHRH and ghrelin stimulated GH release in a concentration-dependent manner. | oup.com |

| Primary Pituitary Cell Culture | Chicken | GHRH stimulated the secretion of different size variants of chicken GH. | researchgate.net |

| Primary Pituitary Cell Culture | Human | GHRH stimulated the release of both the 22,000- and 20,000-dalton variants of human GH. | oup.com |

Ex Vivo Tissue Preparations for Receptor Distribution and Functional Analysis

Ex vivo tissue preparations, such as pituitary gland explants or slices, provide a bridge between in vitro cell culture and in vivo studies. These models maintain the three-dimensional architecture and cellular heterogeneity of the tissue, allowing for the investigation of receptor distribution and function in a more integrated system.

Immunohistochemistry on pituitary tissue sections can be used to visualize the distribution of GHRH receptors, confirming their predominant localization on somatotrophs. researchgate.net Functional analysis in ex vivo models involves stimulating the tissue with Sermorelin acetate and measuring the subsequent release of GH into the surrounding medium.

Studies using ex vivo pituitary tissue have confirmed the direct stimulatory effect of GHRH on GH release. researchgate.net For instance, research on chicken pituitary gland cultures showed that GHRH stimulated the secretion of various growth hormone variants. researchgate.net In vivo studies that involve the administration of GHRH followed by the analysis of pituitary tissue have also provided insights. For example, long-term treatment with a GHRH agonist in mice led to a down-regulation of GHRH receptors in the pituitary gland. pnas.org While not a direct ex vivo stimulation, this demonstrates how ex vivo analysis of tissue after in vivo treatment can elucidate functional responses.

These ex vivo models are crucial for validating the findings from in vitro studies and for understanding how the cellular responses observed in culture translate to the tissue level, providing a more complete picture of Sermorelin acetate's mechanism of action.

Theoretical and Computational Approaches in Peptide Research

Molecular Docking and Dynamics Simulations of Sermorelin (B1632077) Acetate-GHRH-R Complexes

Sermorelin, a synthetic analog of Growth Hormone-Releasing Hormone (GHRH), consists of the first 29 amino acids of the endogenous GHRH and is known to be the shortest fragment that retains full biological activity. wikipedia.org Its primary mechanism of action involves binding to the Growth Hormone-Releasing Hormone Receptor (GHRH-R), a member of the Class B1 G protein-coupled receptors (GPCRs). nih.govacs.org This interaction stimulates the synthesis and pulsatile release of growth hormone (GH) from the anterior pituitary gland. wikipedia.orgdailynews.co.tzthenewshawks.com

Computational methods such as molecular docking and molecular dynamics (MD) simulations are instrumental in elucidating the specific interactions between Sermorelin acetate (B1210297) and the GHRH-R. Molecular docking studies help predict the preferred binding orientation of Sermorelin within the receptor's binding pocket. These simulations often utilize homology models of the GHRH-R's seven-transmembrane (7TM) domain. For instance, a pharmacophore model for the GHRH-R orthosteric pocket might include features like hydrogen bond acceptors and donors, aromatic rings, hydrophobic centers, and charged groups, mapping potential interactions with key residues. nih.govacs.org

MD simulations provide deeper insights into the dynamic nature of the Sermorelin-GHRH-R complex. nih.gov These simulations, often performed using packages like GROMACS, can model the receptor embedded in a lipid bilayer (e.g., POPC) to mimic the cell membrane environment. nih.govacs.org By simulating the system over time, researchers can observe the stability of the peptide-receptor interaction, conformational changes in both the ligand and the receptor upon binding, and the role of individual amino acid residues in the binding process. For example, simulations can reveal key hydrogen bonds and hydrophobic interactions that stabilize the complex. The binding of GHRH peptides is often described by a two-step model: the C-terminus of the peptide first interacts with the extracellular domain of the receptor, followed by the N-terminus engaging with the transmembrane domain, leading to receptor activation. nih.govacs.org This activation typically involves the Gs protein/adenylate cyclase pathway, leading to an increase in intracellular cyclic AMP (cAMP). dailynews.co.tzthenewshawks.comnih.gov

| Simulation Parameter | Typical Value/Method | Source |

| Software | GROMACS | nih.govacs.org |

| Force Field | CHARMM | nih.gov |

| Water Model | TIP3P | nih.govacs.org |

| Ensemble | NPT (Isothermal-isobaric) | nih.govacs.org |

| Membrane Bilayer | POPC (Phosphatidylcholine) | nih.govacs.org |

| Docking Software | AutoDock Vina | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Studies for Peptide Analogs

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. chemmethod.com For peptide analogs of Sermorelin and GHRH, QSAR studies aim to identify the key physicochemical and structural features that govern their potency and efficacy as GHRH-R agonists. nih.gov

In a typical peptide QSAR study, a set of analogs with known biological activities (e.g., ability to stimulate GH release) is analyzed. nih.gov Various molecular descriptors are calculated for each peptide. These descriptors can be categorized as:

Topological: Describing the connectivity and branching of the peptide backbone and side chains.

Physicochemical: Including properties like hydrophobicity, electronic properties (e.g., atomic charges), and steric parameters (e.g., molecular volume). researchgate.netbiochempress.com

3D Descriptors: Derived from the three-dimensional conformation of the peptide.

Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are then employed to build a QSAR model that correlates these descriptors with the observed biological activity. chemmethod.comnih.gov The resulting equation can highlight which properties are crucial for activity. For example, a QSAR study on GHRH analogs might reveal that specific substitutions at certain positions that increase hydrophobicity or alter the charge distribution lead to enhanced receptor binding and activation. researchgate.net

The predictive power of a QSAR model is assessed through internal and external validation techniques. ijpsr.commdpi.com A validated QSAR model can then be used to predict the activity of novel, unsynthesized peptide analogs, thereby guiding the rational design of more potent and stable GHRH agonists. nih.gov For instance, studies on other peptide families have shown the importance of descriptors like electrotopological state atom (ETSA) indices, frontier electron densities, and surface area in determining biological activity. researchgate.netbiochempress.comresearchgate.net

| QSAR Component | Description | Source |

| Dependent Variable | Biological activity (e.g., receptor binding affinity, GH release) | biochempress.com |

| Independent Variables | Molecular descriptors (e.g., topological, physicochemical, 3D) | chemmethod.comnih.gov |

| Statistical Methods | Multiple Linear Regression (MLR), Partial Least Squares (PLS) | chemmethod.comnih.gov |

| Validation | Internal (e.g., Leave-one-out cross-validation), External | ijpsr.commdpi.com |

Computational Design and Optimization Algorithms for Peptide Mimetics

While peptides like Sermorelin are effective, their therapeutic use can be limited by poor metabolic stability and low oral bioavailability. mdpi.com This has driven the development of peptide mimetics—small, non-peptide molecules that mimic the structure and function of the original peptide but with improved pharmacological properties. hilarispublisher.comresearchgate.net Computational design and optimization algorithms are central to this endeavor. nih.govunits.it

The process often begins with the known structure of the peptide (e.g., Sermorelin) or its complex with the target receptor (GHRH-R). The key interacting residues of the peptide, often referred to as "hot spots," are identified. hilarispublisher.com These residues contribute the most to the binding energy. The goal is then to design a small molecule or a modified peptide that presents a similar spatial arrangement of functional groups to mimic these hot spot interactions. hilarispublisher.comresearchgate.net

Various computational strategies are employed:

Structure-Based Design: This involves docking large virtual libraries of small molecules into the GHRH-R binding site to identify compounds that fit well and form favorable interactions. mdpi.com

Rational Design and Optimization: This approach involves iterative modifications to a lead peptide or peptidomimetic. mdpi.com Algorithms can suggest modifications such as amino acid substitutions (including non-natural D-amino acids), cyclization, or backbone alterations to enhance stability and affinity. mdpi.com For example, introducing chemical staples or cyclizing the peptide can constrain its conformation, potentially locking it into the bioactive shape and increasing resistance to proteases. mdpi.com

Evolutionary Algorithms: These computational methods mimic natural evolution to optimize peptide sequences. units.it A population of virtual peptides is generated and "mutated." The fitness of each new peptide is evaluated based on its predicted binding affinity to the target, and the best candidates are selected for the next round of evolution. units.it

These computational approaches significantly accelerate the discovery and optimization of novel therapeutic agents by reducing the time and cost associated with synthesizing and testing large numbers of compounds. nih.gov The ultimate aim is to develop potent, selective, and metabolically stable GHRH-R agonists that can serve as improved alternatives to native peptides.

Academic Research Perspectives and Future Directions

Exploration of Novel GHRH-R Agonists and Allosteric Modulators

The quest for more potent and stable GHRH analogues has led to the development of next-generation agonists with enhanced therapeutic profiles. patsnap.comnih.gov Researchers have focused on chemical modifications, such as substitutions with D-amino acids or N-terminal methylation, to improve plasma half-life and receptor binding affinity compared to native GHRH. patsnap.com

Recent advancements have produced highly potent GHRH agonistic analogs, including those from the MR-series (e.g., MR-403, MR-406, MR-409) and agmatine (B1664431) analogs (e.g., MR-356). patsnap.com These novel molecules exhibit significantly greater activity and potency in stimulating GH release compared to the standard GHRH-(1-29)-NH₂ fragment. patsnap.com The development of such potent analogs is seen as crucial for exploring applications beyond endocrine disorders, including roles in tissue repair and oncology. patsnap.comnih.govunideb.hu

Beyond direct agonists, the field is exploring allosteric modulators of G protein-coupled receptors (GPCRs), the family to which GHRH-R belongs. frontiersin.orgfrontiersin.org Allosteric modulators bind to a site on the receptor distinct from the primary (orthosteric) site where endogenous ligands like GHRH bind. frontiersin.org These molecules can positively or negatively modulate the receptor's response to the natural ligand, offering a more nuanced approach to pathway regulation. frontiersin.orgfrontiersin.org While research into small-molecule allosteric modulators for many GPCRs is advancing, the identification of non-peptide allosteric modulators specifically for the GHRH receptor is still an emerging area of investigation. up.ac.zaacs.org Some studies have explored how certain growth hormone secretagogues (GHS) might act as "ago-allosteric" ligands on the ghrelin receptor, suggesting complex cross-receptor interactions that could indirectly influence the GHRH pathway. nih.govoup.com

Table 1: Examples of Investigational GHRH Receptor Agonists

This table summarizes examples of next-generation GHRH analogs developed to enhance potency and stability.

| Analog Class | Examples | Reported Characteristics | Reference |

|---|---|---|---|

| MR-Series Analogs | MR-403, MR-406, MR-409, MR-410 | Reported to be 100- to 220-fold more active at 15 minutes and 360- to 450-fold more potent at 30 minutes compared to human GHRH-(1-29)-NH2. | patsnap.com |

| Agmatine Analogs | MR-356, MR-361, MR-367 | Synthesized by modifying the structure of the established analog JI-38. | patsnap.com |

| JI-Series Analogs | JI-34, JI-36, JI-38 | GHRH receptor agonists investigated for their ability to induce calcium mobilization. | pnas.org |

Advanced Mechanistic Insights into Peptide-Receptor Interactions in Complex Biological Systems

Understanding the precise interaction between GHRH peptides and the GHRH receptor is fundamental to drug design. The GHRH-R is a Class B1 GPCR, characterized by a large N-terminal extracellular domain (ECD). frontiersin.orgacs.orgresearchgate.net The binding mechanism is often described as a two-step model: the C-terminal part of the peptide first engages with the receptor's ECD, which then allows the N-terminal segment of the peptide to insert into the transmembrane (TM) domain, leading to receptor activation. acs.orgresearchgate.net

High-resolution structural data from techniques like cryo-electron microscopy (cryo-EM) have provided unprecedented insights. researchgate.netrcsb.org In 2020, the cryo-EM structure of the human GHRH-R bound to GHRH and its associated G-protein was resolved at 2.6 Å. researchgate.netrcsb.org This revealed that the α-helical GHRH peptide forms a continuous and extensive network of interactions with the receptor, involving all extracellular loops and all transmembrane helices except for TM4. researchgate.netrcsb.org The N-terminus of GHRH, in particular, inserts deeply into the receptor core to engage in a broad set of specific interactions crucial for activation. researchgate.netpnas.org

Mutagenesis studies and molecular dynamics (MD) simulations complement these structural findings by identifying key amino acid residues and uncovering the mechanisms by which mutations can impair receptor function. researchgate.netrcsb.org These studies confirm that both the N-terminal ECD and the transmembrane domains are essential for high-affinity ligand binding and receptor activation. nih.gov Furthermore, research on splice variants of the GHRH-R, such as SV1, shows how alternative splicing can alter receptor structure and lead to biased signaling, where the receptor preferentially activates certain downstream pathways over others. frontiersin.orgpnas.org

Development of Innovative Analytical Tools for Peptide Characterization and Quantification

The development and quality control of peptide therapeutics like Sermorelin (B1632077) rely on robust analytical methodologies. These tools are essential for characterizing the peptide's structure, purity, and stability, as well as for quantifying its presence in biological samples. ijpsjournal.comijsra.netkcl.ac.uk

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for peptide analysis. ijpsjournal.comijsra.netresearchgate.net Specifically, Reverse-Phase HPLC (RP-HPLC) is widely used to assess the purity of peptide formulations by separating the active peptide from impurities and degradation products based on hydrophobicity. ijpsjournal.com It is also a critical tool for monitoring the stability of peptides under various storage conditions. ijpsjournal.comresearchgate.net

Mass Spectrometry (MS) offers high sensitivity and detailed structural information. ijpsjournal.comijsra.net Techniques such as Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) are indispensable for confirming the molecular weight and sequence of peptides. ijpsjournal.com When coupled with liquid chromatography (LC-MS/MS), it becomes a powerful tool for quantifying peptides in complex biological matrices like plasma and urine with high accuracy, specificity, and sensitivity. kcl.ac.ukcreative-proteomics.com This is vital for pharmacokinetic and pharmacodynamic studies. creative-proteomics.com

Other important analytical techniques include:

Circular Dichroism (CD) Spectroscopy , which provides insights into the peptide's secondary structure (e.g., α-helix content) and is used to monitor conformational changes. ijpsjournal.comijsra.netresearchgate.net

Capillary Electrophoresis (CE) , which separates components based on charge and can identify small structural changes. ijsra.netnih.gov

Immunoaffinity Purification , which uses antibodies to selectively capture peptides from complex samples before analysis, enhancing detection sensitivity. ebi.ac.ukwada-ama.org

Table 2: Analytical Techniques for Peptide Analysis

This table outlines key analytical methods used in the characterization and quantification of peptides like Sermorelin.

| Technique | Primary Application | Key Insights Provided | Reference |

|---|---|---|---|

| HPLC / UPLC | Purity analysis and stability testing | Separates peptide from impurities and degradation products. | ijpsjournal.comijsra.net |

| LC-MS/MS | Quantification in biological matrices | High sensitivity and specificity for measuring peptide concentrations in plasma, urine, etc. | kcl.ac.ukcreative-proteomics.com |

| Circular Dichroism (CD) | Structural analysis | Monitors secondary structure and conformational stability. | ijpsjournal.comijsra.net |

| Capillary Electrophoresis (CE) | Purity and charge variant analysis | Detailed separation of charged components to detect small structural modifications. | ijsra.netnih.gov |

Systems Biology Approaches for Comprehensive Understanding of GHRH Pathway Modulation

Systems biology integrates data from various "-omics" fields to provide a holistic view of biological processes. This approach is increasingly being applied to understand the comprehensive effects of modulating the GHRH pathway. researchgate.net Activation of the GHRH-R initiates a primary signaling cascade involving the Gs protein, adenylate cyclase, and an increase in cyclic adenosine (B11128) monophosphate (cAMP). nih.govnih.gov This, in turn, activates protein kinase A and other downstream pathways like the MAPK and PI3K/AKT pathways, ultimately leading to GH synthesis and release. patsnap.comnih.govnih.gov

Metabolomics , the large-scale study of small molecules (metabolites), is being used to identify biomarkers and understand the metabolic shifts that occur following GH stimulation. frontiersin.orgscielo.brnih.gov For instance, studies have analyzed serum metabolite changes in response to GH-related therapies, identifying alterations in fatty acid and amino acid metabolism. frontiersin.orgnih.gov Specific metabolites like oleic acid, stearic acid, and D-galactose have been identified as being potentially related to the efficacy of GH treatment. frontiersin.org

Proteomics and Transcriptomics are used to study the global changes in protein expression and gene transcription that result from GHRH pathway activation. These approaches can reveal the full spectrum of cellular processes affected by GHRH agonists, beyond just GH secretion. For example, research has shown that GHRH-R activation can influence the JAK-STAT and NF-κB pathways, which are critical in immune responses and inflammation. d-nb.info Understanding these broader effects is essential, especially as GHRH analogs are investigated for roles in oncology and immunology. unideb.hud-nb.info By integrating data from these different levels of biological organization, researchers aim to build comprehensive models of GHRH signaling to better predict the systemic effects of new therapeutic agents.

Q & A

Q. What preclinical models best predict Sermorelin Acetate's efficacy in age-related growth hormone deficiency?

- Methodological Answer : Use aged rodent models (e.g., 24-month-old Sprague-Dawley rats) to assess GH secretion via ELISA. Compare with human clinical data to validate translatability. Address interspecies differences in receptor affinity .

Methodological Considerations

- Data Analysis : Use nonlinear regression for dose-response curves (GraphPad Prism) and report 95% confidence intervals. For stability data, apply Arrhenius kinetics to predict shelf life .

- Error Mitigation : Include triplicate measurements, blinded data analysis, and negative controls to minimize systematic errors. For synthesis, track impurity formation using real-time process analytical technology (PAT) .

- Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in repositories like Zenodo or Figshare .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.